

# Spectroscopic Data of 2-(4-Methylpyridin-2-YL)acetic acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methylpyridin-2-YL)acetic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-(4-Methylpyridin-2-YL)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: the 4-methylpyridine ring and the acetic acid side chain. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(4-Methylpyridin-2-YL)acetic acid**. These predictions are derived from known spectroscopic values of analogous structures, including 4-methylpyridine and 2-pyridylacetic acid.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	Singlet (broad)	1H	-COOH
~8.4-8.5	Doublet	1H	Pyridine H6
~7.1-7.2	Doublet	1H	Pyridine H5
~7.0-7.1	Singlet	1H	Pyridine H3
~3.8-4.0	Singlet	2H	-CH <sub>2</sub> -
~2.3-2.4	Singlet	3H	-CH <sub>3</sub>

Predicted solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~170-175	-COOH
~158-160	Pyridine C2
~148-150	Pyridine C6
~147-149	Pyridine C4
~123-125	Pyridine C5
~121-123	Pyridine C3
~40-45	-CH <sub>2</sub> -
~20-22	-CH <sub>3</sub>

Predicted solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to the solvent signal.

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
~1700-1725	Strong	C=O stretch (Carboxylic Acid) <a href="#">[2]</a>
~1600, ~1470	Medium	C=C and C=N stretching (Pyridine ring)
1210-1320	Medium	C-O stretch (Carboxylic Acid) <a href="#">[1]</a>
~800-850	Strong	C-H out-of-plane bending (Pyridine ring)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
~151	[M] <sup>+</sup> (Molecular Ion)
~106	[M - COOH] <sup>+</sup>
~93	[4-methylpyridine] <sup>+</sup>

## Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemistry laboratories.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve 5-10 mg of **2-(4-Methylpyridin-2-yl)acetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[\[8\]](#)
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

## 2. Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.<sup>[6]</sup>

## 3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

# Infrared (IR) Spectroscopy

## 1. Sample Preparation:

- For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

## 2. Data Acquisition:

- Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
- Record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

- A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

### 3. Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

### 1. Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer.
- The sample is then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[\[7\]](#)[\[9\]](#)

### 2. Mass Analysis:

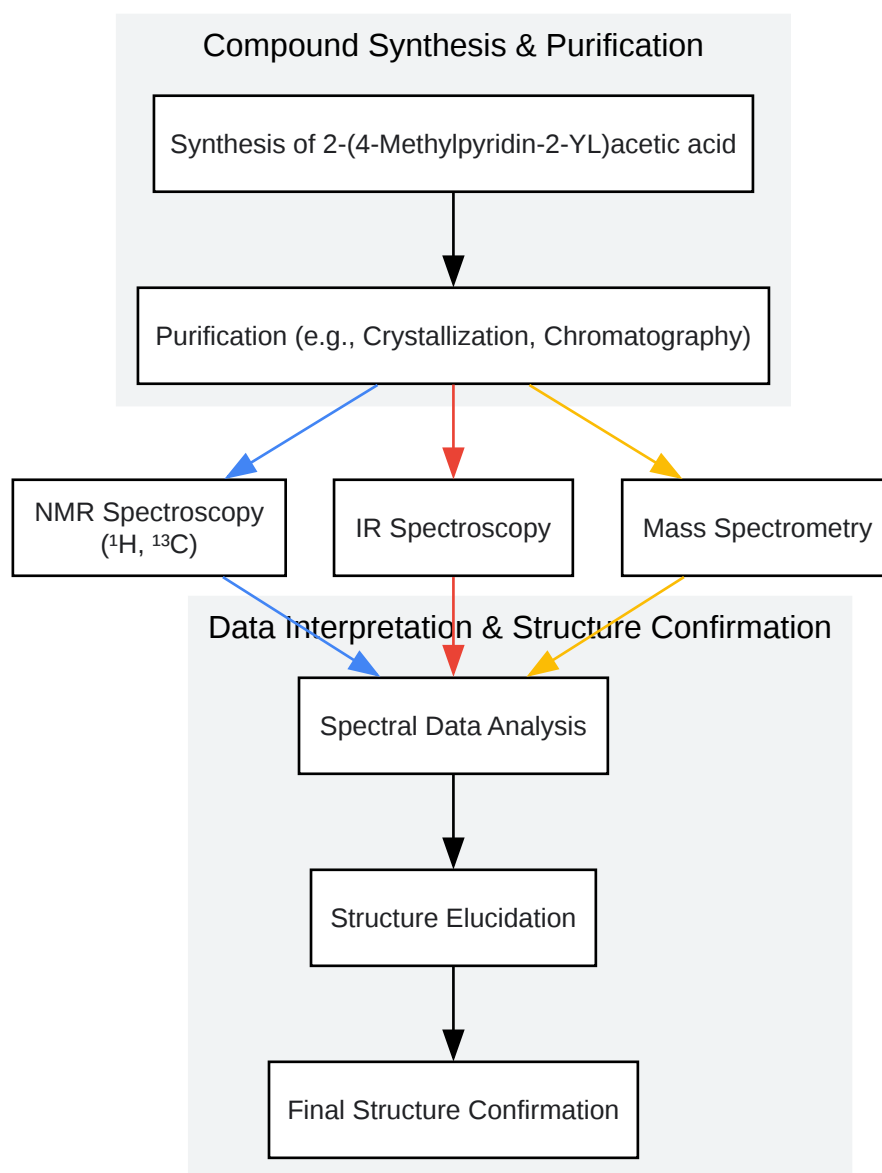
- The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[\[10\]](#)

### 3. Detection:

- The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus  $m/z$ .[\[7\]](#)[\[9\]](#)

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like **2-(4-Methylpyridin-2-yl)acetic acid**.



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A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

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